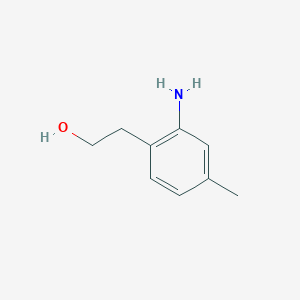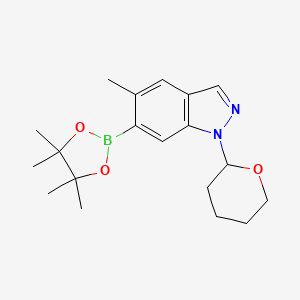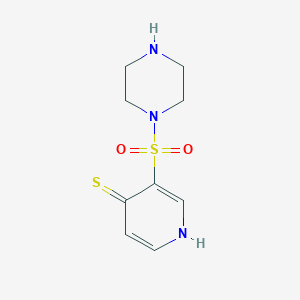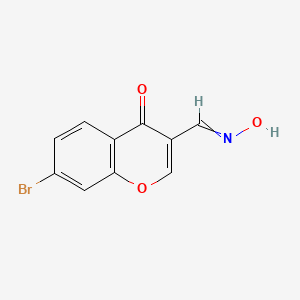
7-Bromo-3-(hydroxyiminomethyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-(hydroxyiminomethyl)chromen-4-one is a chemical compound with the molecular formula C10H6BrNO3 It is a derivative of chromen-4-one, featuring a bromine atom at the 7th position and a hydroxyiminomethyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-(hydroxyiminomethyl)chromen-4-one typically involves the following steps:
Formation of Hydroxyiminomethyl Group: The hydroxyiminomethyl group can be introduced by reacting the brominated chromen-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxime derivatives.
Reduction: Reduction reactions may convert the hydroxyiminomethyl group to an amine group.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products:
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Bromo-3-(hydroxyiminomethyl)chromen-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the hydroxyiminomethyl group may play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
7-Bromo-4H-chromen-4-one: Lacks the hydroxyiminomethyl group, which may result in different biological activity.
3-(Hydroxyiminomethyl)chromen-4-one: Lacks the bromine atom, which may affect its reactivity and binding properties.
7-Chloro-3-(hydroxyiminomethyl)chromen-4-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
Uniqueness: 7-Bromo-3-(hydroxyiminomethyl)chromen-4-one is unique due to the presence of both the bromine atom and the hydroxyiminomethyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H6BrNO3 |
|---|---|
Molecular Weight |
268.06 g/mol |
IUPAC Name |
7-bromo-3-(hydroxyiminomethyl)chromen-4-one |
InChI |
InChI=1S/C10H6BrNO3/c11-7-1-2-8-9(3-7)15-5-6(4-12-14)10(8)13/h1-5,14H |
InChI Key |
SJAHBHUWLQRPNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC=C(C2=O)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hydron;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;tribromide](/img/structure/B11822174.png)



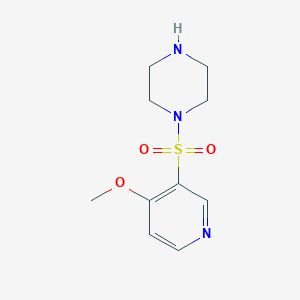
![Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide](/img/structure/B11822193.png)
![N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B11822208.png)
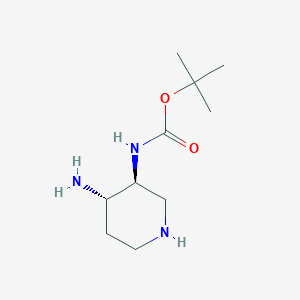
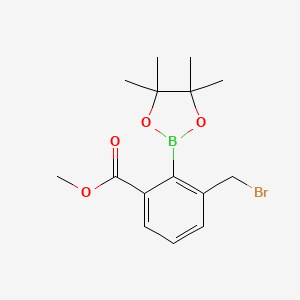
![2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide](/img/structure/B11822230.png)

